3-(Triethylammonium)propyl Methanthiosulfonate Bromide
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Overview
Description
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is a chemical compound with the molecular formula C10H24BrNO2S2 and a molecular weight of 334.34 g/mol . It is an analog of the charged MTS reagent MTSET and has been used in scientific research to probe the function and topology of ligand-gated ion channels .
Mechanism of Action
Target of Action
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . Its primary targets are ligand-gated ion channels . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets by binding to the ligand-gated ion channels
Biochemical Pathways
The compound affects the function and topology of a number of ligand-gated ion channels . These channels are part of larger biochemical pathways involved in signal transmission in the nervous system. The downstream effects of these pathways can influence a variety of physiological processes.
Result of Action
Its ability to probe the function and topology of ligand-gated ion channels suggests it may influence the transmission of signals in the nervous system .
Preparation Methods
The synthesis of 3-(Triethylammonium)propyl Methanthiosulfonate Bromide involves the reaction of triethylamine with 3-chloropropyl methanthiosulfonate in the presence of a bromide source . The reaction is typically carried out in an ice bath to control the temperature and ensure the stability of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Triethylammonium)propyl Methanthiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms.
Common Reagents and Conditions: Typical reagents include nucleophiles like thiols and amines, and the reactions are often carried out under mild conditions to prevent decomposition.
Major Products: The major products formed depend on the specific reactants used in the substitution or redox reactions.
Scientific Research Applications
3-(Triethylammonium)propyl Methanthiosulfonate Bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
MTSET: Another charged MTS reagent used for similar purposes.
MTSES: A related compound with different reactivity and applications.
MTSEA: Another analog with distinct properties and uses in research.
These compounds share some similarities in their applications but differ in their chemical properties and specific uses .
Properties
IUPAC Name |
triethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2S2.BrH/c1-5-11(6-2,7-3)9-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSYCCXSSOJQO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCSS(=O)(=O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676173 |
Source
|
Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219789-15-8 |
Source
|
Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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